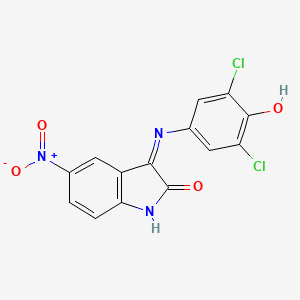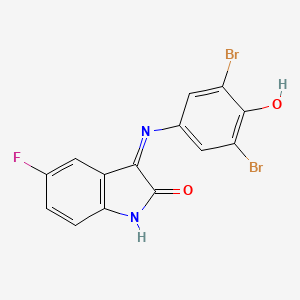
2-(Cyclopentylsulfanyl)pyrimidine-5-carboxylic acid
説明
2-(Cyclopentylsulfanyl)pyrimidine-5-carboxylic acid (2-CPS) is a sulfur-containing heterocyclic compound that is found in a variety of natural products. 2-CPS has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-fungal, and anti-viral activities. Additionally, 2-CPS has been found to have potential applications in the pharmaceutical industry, as well as in the fields of agriculture, food, and cosmetics.
科学的研究の応用
Metal Complex Synthesis
Research by Świderski et al. (2019) explores the synthesis and characterization of metal complexes with pyrimidine-2-carboxylic (2PCA) and pyrimidine-5-carboxylic (5PCA) acids. These complexes were examined using various methods including thermal analysis, X-ray, and spectroscopic techniques. The study provides insights into the structural and thermal properties of these metal complexes, which could be relevant for applications in material science and coordination chemistry (Świderski et al., 2019).
Novel Pyrimidine Scaffolds
Schmitt et al. (2017) developed a new strategy using fluorinated acetoacetates and malononitrile to create novel pyrimidine scaffolds, including carboxylic acid analogues. This method holds potential for medicinal and agrochemical research, offering a pathway to synthesize new compounds with a variety of applications (Schmitt et al., 2017).
Antioxidant Activity
The synthesis and antioxidant properties of pyridopyrimidines, including 5-aryl-4-oxo-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids, were investigated by Quiroga et al. (2016). The study provides a solvent-free, environmentally friendly methodology for synthesizing these compounds, highlighting their potential in developing new antioxidants (Quiroga et al., 2016).
Synthesis of Novel Compounds
Nishimura et al. (2011) described the synthesis of novel pyrimidine-5-carboxylic acid esters, exploring their structural properties. This research contributes to the development of new chemical entities with potential applications in various scientific fields (Nishimura et al., 2011).
Solar Cell Applications
Wu et al. (2015) reported the use of pyrimidine-2-carboxylic acid in dye-sensitized solar cells. Their study demonstrates the effectiveness of this compound as an electron-accepting and anchoring group, leading to improved solar cell efficiency (Wu et al., 2015).
特性
IUPAC Name |
2-cyclopentylsulfanylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c13-9(14)7-5-11-10(12-6-7)15-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAAVGJIJNAGJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![7-Bromo-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414537.png)
![5-Methyl-4,6,13-triaza-tricyclo[8.2.1.0*3,8*]trideca-3,5,7-trien-7-oldihydrochloride](/img/structure/B1414539.png)
![3,6-Bis[2-(2-hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B1414540.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1414543.png)
![2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B1414544.png)


![3-[(3,5-Dibromo-4-hydroxy-benzylidene)-hydrazono]-5-methoxy-1,3-dihydro-indol-2-one](/img/structure/B1414548.png)